9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
CAS No.: 853312-93-3
Cat. No.: VC16028723
Molecular Formula: C29H33NO4
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853312-93-3 |
|---|---|
| Molecular Formula | C29H33NO4 |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | 9-[5-(2-ethoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
| Standard InChI | InChI=1S/C29H33NO4/c1-6-33-22-10-8-7-9-17(22)23-11-12-24(34-23)27-25-18(13-28(2,3)15-20(25)31)30-19-14-29(4,5)16-21(32)26(19)27/h7-12,27,30H,6,13-16H2,1-5H3 |
| Standard InChI Key | XMTJQFQYGGIPGI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₃₉H₃₃NO₄, with a molar mass of 459.6 g/mol . Its core structure comprises a partially saturated acridinedione system fused to a furan ring substituted at the 5-position with a 2-ethoxyphenyl group. Four methyl groups at positions 3,3,6,6 confer steric bulk, influencing its conformational stability .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 853312-93-3 |
| IUPAC Name | 9-[5-(2-ethoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione |
| Molecular Formula | C₂₉H₃₃NO₄ |
| Exact Mass | 459.241 g/mol |
| XLogP3 | 5.2 (estimated) |
The three-dimensional conformation remains understudied, though computational models suggest that the ethoxyphenyl and furyl substituents adopt orthogonal orientations relative to the acridine plane, potentially facilitating interactions with hydrophobic binding pockets .
Synthesis and Reactivity
Synthetic Routes
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Cyclocondensation Reactions: Between aryl amines and diketones under acidic conditions.
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Multi-Step Functionalization: Introducing furyl and ethoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
A hypothetical route could involve:
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Formation of the acridinedione core from dimethylcyclohexanedione and aniline derivatives.
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Palladium-catalyzed coupling to attach the furan-ethoxyphenyl fragment .
Table 2: Key Synthetic Challenges
| Challenge | Implication |
|---|---|
| Steric hindrance | Low yields in coupling steps |
| Oxidative sensitivity | Requires inert atmospheres |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Ethoxyphenyl Group: Enhances lipid membrane permeability compared to hydroxylated analogs.
-
Methyl Substituents: Improve metabolic stability by shielding labile positions from cytochrome P450 oxidation .
| Precaution | Requirement |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Fume hood or closed system |
| Storage | Cool, dry, inert atmosphere |
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combination therapies with DNA-intercalating agents (e.g., doxorubicin) to overcome multidrug resistance.
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Neurodegenerative Diseases: Acridine derivatives show promise in inhibiting β-amyloid aggregation .
Research Gaps
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Pharmacokinetics: No data on oral bioavailability or blood-brain barrier penetration.
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Toxicology: Chronic exposure risks uncharacterized.
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